2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide
Description
Properties
IUPAC Name |
2,4,6-trimethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-18-15-19(2)23(20(3)16-18)24(27)25-11-7-8-12-26-13-14-28-22(17-26)21-9-5-4-6-10-21/h4-6,9-10,15-16,22H,7-8,11-14,17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFDGRRDUWEXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide typically involves a multi-step process. One common method starts with the preparation of the benzamide core, followed by the introduction of the morpholine ring and phenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features of the Target Compound
- Benzamide core : 2,4,6-trimethyl substitution enhances steric bulk and electron-donating effects.
- Alkyl chain: A butyl (C4) linker connects the benzamide to the morpholino group.
Comparative Analysis of Analogues
Detailed Structural and Functional Comparisons
Electron-withdrawing groups (e.g., F, Cl) may reduce electron density on the benzamide, affecting hydrogen-bonding capacity .
Alkyl Chain Length and Morpholino Positioning: The butyl chain in the target provides greater flexibility than the propyl () or ethyl () chains, possibly improving target engagement . 2-Phenylmorpholino (target) vs. 4-morpholinyl (): The phenyl group adds aromatic interactions, while unsubstituted morpholine relies on hydrogen bonding .
Triazine vs. Benzamide Core (): The triazine-containing analogue () exhibits significantly higher molecular weight (613.67 vs. ~377.5) and polarity due to its ureido linker and dual morpholino groups. This may enhance solubility but reduce membrane permeability .
Research Findings and Implications
- Synthetic Accessibility : The target’s yield data are unavailable, but ’s triazine analogue was synthesized in 50% yield, suggesting comparable routes may require optimization for bulkier substituents .
- Physicochemical Properties: The target’s logP is estimated to be higher than fluorinated or chlorinated analogues due to methyl groups, favoring blood-brain barrier penetration but risking solubility issues . The 2-phenylmorpholino group may improve metabolic stability compared to unsubstituted morpholine derivatives .
Biological Activity
Overview
2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide (CAS No. 954047-94-0) is a synthetic organic compound characterized by a complex structure that integrates a benzamide core with a morpholine ring and a phenyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological research.
Chemical Structure
The compound's IUPAC name is 2,4,6-trimethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide. Its molecular formula is C24H32N2O, and it has a molecular weight of approximately 380.5 g/mol. The structural formula can be represented as follows:
The biological activity of 2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to bind to various receptors and enzymes, modulating their activity and triggering biochemical pathways that could lead to therapeutic effects.
Anticancer Properties
Recent studies have indicated that compounds similar to 2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide exhibit significant anticancer activities. For instance:
| Compound | Activity | IC50 Value (µM) | Cell Lines |
|---|---|---|---|
| Compound A | Antitumor | 9.27 | OVXF 899 (Ovarian cancer) |
| Compound B | Antitumor | 1.143 | RXF 486 (Renal cancer) |
These findings suggest that the compound may possess similar properties worth investigating further in preclinical trials.
Neuropharmacological Effects
The morpholine component of the compound suggests potential neuropharmacological applications. Research into related morpholine derivatives has shown interactions with neurotransmitter systems and possible effects on cognitive functions and mood disorders.
Case Studies
-
Study on Antitumor Activity :
A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results indicated that certain derivatives demonstrated selective cytotoxicity against ovarian and renal cancer cells with IC50 values significantly lower than those of standard chemotherapeutics . -
Neuropharmacological Screening :
Another investigation explored the binding affinities of morpholine derivatives to serotonin receptors. The results highlighted that modifications in the side chains significantly influenced receptor affinity and selectivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Begin with a multi-step synthesis involving coupling of the benzamide core with a morpholine-containing butyl chain. Use Buchwald-Hartwig amination or nucleophilic substitution for amine linkage (common in benzamide derivatives) .
- Step 2 : Optimize solvent choice (e.g., dichloromethane or ethanol) and temperature (typically 0°C to reflux) to stabilize intermediates. For example, highlights reactions at -78°C for sensitive intermediates .
- Step 3 : Employ column chromatography (e.g., normal-phase silica gel with 10% methanol in dichloromethane) for purification. Advanced purification may require reverse-phase HPLC for high-purity isolates .
- Step 4 : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of morpholine derivatives) to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm methyl groups (δ 2.1–2.5 ppm for trimethylbenzamide) and morpholine ring protons (δ 3.5–4.0 ppm). Compare with reference spectra from similar benzamides .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (expected ~450–500 g/mol) and detect isotopic patterns for chlorine/bromine if present .
- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650–1680 cm) and aromatic C-H bending (~700–800 cm) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Step 1 : Prioritize targets based on structural analogs. For example, morpholine-containing benzamides often target kinases or GPCRs .
- Step 2 : Use in vitro assays:
- Enzyme Inhibition : Measure IC values via fluorogenic substrates (e.g., ATPase assays for kinases) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with cisplatin as a positive control .
- Step 3 : Include negative controls (e.g., DMSO vehicle) and reference compounds (e.g., staurosporine for kinase inhibition) .
Advanced Research Questions
Q. How can researchers design in vitro assays to determine the compound's mechanism of action against specific cellular targets?
- Methodological Answer :
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins .
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding. For example, pre-incubate the compound with the enzyme before adding substrate .
- Cellular Imaging : Utilize fluorescently tagged derivatives (e.g., BODIPY conjugates) to track subcellular localization via confocal microscopy .
Q. What strategies are recommended for analyzing contradictory data in receptor binding affinity studies involving this benzamide derivative?
- Methodological Answer :
- Step 1 : Validate assay conditions: Ensure consistent pH (7.4 for physiological studies), temperature (37°C), and ion concentrations (e.g., Mg for kinases) .
- Step 2 : Replicate experiments across multiple batches of the compound to rule out synthetic variability. emphasizes avoiding light exposure and thermal degradation during storage .
- Step 3 : Cross-validate with orthogonal techniques. For example, corroborate SPR (surface plasmon resonance) binding data with ITC (isothermal titration calorimetry) to confirm thermodynamic parameters .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve the compound's pharmacokinetic profile?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications to the benzamide core (e.g., replacing methyl groups with halogens) or morpholine moiety (e.g., varying substituents on the phenyl ring) .
- Step 2 : Evaluate logP (via HPLC) and metabolic stability (e.g., liver microsome assays) to optimize lipophilicity and half-life .
- Step 3 : Use computational modeling (e.g., molecular docking with AutoDock) to predict binding modes and guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
